molecular formula C9H10N2O B8807574 N-(6-vinylpyridin-3-yl)acetamide CAS No. 1259929-70-8

N-(6-vinylpyridin-3-yl)acetamide

Cat. No.: B8807574
CAS No.: 1259929-70-8
M. Wt: 162.19 g/mol
InChI Key: FWLYPWRSRXOPKG-UHFFFAOYSA-N
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Description

N-(6-Vinylpyridin-3-yl)acetamide is a pyridine-derived acetamide featuring a vinyl substituent at the 6-position of the pyridine ring and an acetamide group at the 3-position. Pyridine derivatives are widely studied for their electronic properties, solubility, and biological activity, with substituents significantly influencing these characteristics .

Properties

CAS No.

1259929-70-8

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-(6-ethenylpyridin-3-yl)acetamide

InChI

InChI=1S/C9H10N2O/c1-3-8-4-5-9(6-10-8)11-7(2)12/h3-6H,1H2,2H3,(H,11,12)

InChI Key

FWLYPWRSRXOPKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Potential Applications References
N-(6-Vinylpyridin-3-yl)acetamide (Target Compound) Vinyl (C=CH₂) at 6-position C₉H₁₀N₂O 162.19 (calculated) Reactive vinyl group for polymerization or cross-linking; moderate polarity. Polymer precursors, pharmaceutical intermediates.
N-(6-Chloro-4-methyl-pyridin-3-yl)acetamide Cl at 6, CH₃ at 4 C₈H₉ClN₂O 184.63 Chlorine enhances electrophilicity; methyl improves lipophilicity. Antimicrobial agents, kinase inhibitors.
N-(6-Cyanopyridin-3-yl)acetamide CN at 6 C₈H₇N₃O 161.16 Electron-withdrawing cyano group stabilizes charge; high polarity. Electronic materials, enzyme inhibitors.
N-(6-Allyl-2-chloropyridin-3-yl)pivalamide Allyl (CH₂CH=CH₂) at 6, Cl at 2 C₁₄H₁₇ClN₂O₂ 280.75 (calculated) Allyl enables further functionalization; pivalamide increases steric bulk. Synthetic intermediates for agrochemicals or pharmaceuticals.
N-(6-Aminohexyl)acetamide 6-Aminohexyl chain C₈H₁₈N₂O 158.24 Hydrophilic amino group enhances water solubility; flexible alkyl chain. Drug delivery systems, surface modification, bioconjugation.
N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Fluorinated tetrahydrocarbazole core C₂₂H₂₀FN₃O₂ 377.41 (calculated) Fluorine improves metabolic stability; carbazole core enables π-π interactions. Anticancer or CNS-targeting therapeutics.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide CF₃-benzothiazole, phenylacetamide C₁₆H₁₁F₃N₂OS 336.33 (calculated) Trifluoromethyl enhances lipophilicity; benzothiazole confers fluorescence. Fluorescent probes, kinase inhibitors.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, CN, CF₃) : Increase reactivity and stability in electrophilic substitutions (e.g., N-(6-chloro-4-methyl-pyridin-3-yl)acetamide ).
  • Vinyl Group : Offers unique reactivity for polymerization or Michael additions, distinguishing it from halogenated analogs .
  • Bulkier Moieties (Pivalamide, Carbazole) : Improve binding affinity in biological systems but may reduce solubility .

Synthetic Routes: Acetamide derivatives are commonly synthesized via acetylation of amines (e.g., hydrogenation and acetylation in ).

Biological Activity :

  • Chloro and fluoro derivatives (e.g., and ) are prevalent in antimicrobial and anticancer patents due to enhanced bioavailability .
  • The vinyl group’s role in bioactivity remains unexplored in the evidence but could mimic styrene-based drug scaffolds.

Safety and Solubility: N-(6-Aminohexyl)acetamide’s water solubility ( ) contrasts with lipophilic analogs like N-(6-trifluoromethylbenzothiazole-2-yl)acetamide . Safety data for the target compound is unavailable, but pyridine derivatives generally require handling precautions.

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